N-(1-hydroxypyridin-2-ylidene)benzamide

Übersicht

Beschreibung

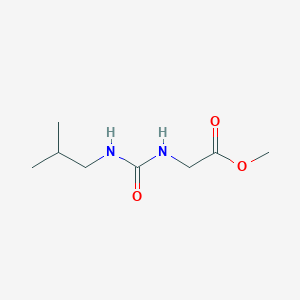

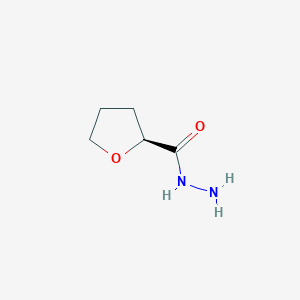

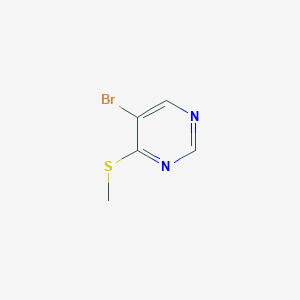

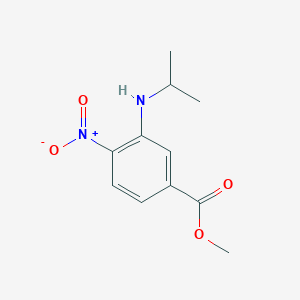

“N-(1-hydroxypyridin-2-ylidene)benzamide” is a chemical compound with the molecular formula C12H10N2O2 . It is also known as "Benzamide, N-(1-oxido-2-pyridinyl)-" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bimetallic metal–organic framework material, which was generated by bridging iron (III) cations and nickel (II) cations with 1,4-Benzenedicarboxylic anions (Fe2Ni-BDC), was synthesized by a solvothermal approach . This catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 214.22 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 121-123 °C, a predicted boiling point of 359.3±15.0 °C, and a predicted density of 1.19±0.1 g/cm3 . The compound also has a predicted pKa value of 11.47±0.70 .Wissenschaftliche Forschungsanwendungen

Copper-mediated Aryloxylation of Benzamides

Copper-mediated selective aryloxylation of benzamides using 2-aminopyridine 1-oxide as a new N,O-bidentate directing group has been explored. This method offers a straightforward approach for the synthesis of mono- and diaryloxylated benzoic acids, showing broad substrate scope (Hao et al., 2014).

Improved Synthesis Process

An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been developed. The process involves catalytic action by triethylamine, offering high yield and simple, controllable operations (Dian, 2010).

Novel ALK5 Inhibitor

The pharmacokinetics and potential anti-fibrosis applications of a novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been investigated. This inhibitor shows promise as an oral anti-fibrotic drug due to its effective distribution and metabolism in animal models (Kim et al., 2008).

Neuroleptic Activity of Benzamides

Research on benzamides as potential neuroleptics has shown a good correlation between structure and activity, with certain compounds significantly more potent than standard treatments. This suggests potential applications in treating psychosis with fewer side effects (Iwanami et al., 1981).

Microwave Promoted Synthesis

Microwave irradiation has been utilized to synthesize N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides in a solvent-free medium, providing a cleaner, more efficient, and faster method compared to traditional synthesis approaches (Saeed, 2009).

Antiinflammatory Compounds

The synthesis and activity of benzamides and related compounds have been explored for their antiinflammatory properties. Among these, certain derivatives have shown promising results in reducing the production of reactive oxygen species, indicating potential for non-acidic antiinflammatory applications (Robert et al., 1994).

Zukünftige Richtungen

While specific future directions for “N-(1-hydroxypyridin-2-ylidene)benzamide” are not mentioned in the available resources, research into similar compounds suggests potential applications in various fields. For instance, pyridinone and pyranone hexadentate ligands have been synthesized for potential use in chelation therapy . Additionally, substituted-N-(pyridin-2-yl)benzamides have been synthesized and evaluated for their anti-tubercular activity .

Eigenschaften

IUPAC Name |

N-(1-hydroxypyridin-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(10-6-2-1-3-7-10)13-11-8-4-5-9-14(11)16/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUAJDZPYNJTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408370 | |

| Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14178-42-8 | |

| Record name | N-(1-hydroxypyridin-2-ylidene)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B3047484.png)